2-Bromothiophene-3-carbonyl chloride
Overview
Description
2-Bromothiophene-3-carbonyl chloride is an organic compound with the molecular formula C5H2BrClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromothiophene-3-carbonyl chloride . Factors such as temperature, pH, and the presence of other chemicals could affect its stability and interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-carbonyl chloride typically involves the bromination of thiophene derivatives followed by the introduction of a carbonyl chloride group. One common method includes the bromination of thiophene at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromothiophene is then subjected to acylation with oxalyl chloride or thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiophene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or carbonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions to replace the bromine or carbonyl chloride group.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used in the presence of boronic acids.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-substituted thiophenes or 3-carbonyl-substituted thiophenes can be obtained.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromothiophene-3-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-3-thiophenecarboxylic Acid: Similar in structure but contains a carboxylic acid group instead of a carbonyl chloride group.
2-Chlorothiophene-3-carbonyl Chloride: Contains a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness: 2-Bromothiophene-3-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Biological Activity
2-Bromothiophene-3-carbonyl chloride is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and antimicrobial agents. This article explores the synthesis, biological activity, and relevant case studies related to this compound, supported by diverse research findings.
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves bromination of thiophene derivatives followed by acylation. The compound can be synthesized from 2-bromothiophene-3-carboxylic acid through a series of reactions involving reagents like thionyl chloride or oxalyl chloride to convert the carboxylic acid to the corresponding acid chloride .
Anticancer Properties
Research has indicated that compounds containing thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiophene, including those similar to this compound, can inhibit key enzymes involved in nucleotide biosynthesis, such as GAR formyltransferase (GARFTase), which is crucial for the proliferation of cancer cells .
Table 1: Cytotoxicity of Thiophene Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | KB (human cervical carcinoma) | 12.5 |
6-substituted pyrrolo[2,3-d]pyrimidines | RT16 (human ovarian cancer) | 8.0 |
Thiophene-3-carboxylic acid | IGROV1 (human ovarian cancer) | >100 |
The data indicates that this compound exhibits potent cytotoxicity against KB cells, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to anticancer properties, thiophene derivatives have been investigated for their antimicrobial activities. For example, studies have shown that certain thiophene-based compounds can inhibit bacterial protein synthesis and disrupt cell wall formation in pathogens like Staphylococcus aureus . The presence of the bromine atom in this compound may enhance its interaction with bacterial targets.
Case Study: Antimicrobial Efficacy
A study conducted on various thiophene derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts. Specifically, compounds similar to this compound showed significant inhibition against Gram-positive bacteria .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Inhibition of GARFTase leads to disrupted purine metabolism in cancer cells.
- Protein Synthesis Disruption : Interference with bacterial ribosomes affects protein synthesis.
- Cell Membrane Interaction : The lipophilic nature of thiophenes allows them to integrate into cellular membranes, potentially leading to increased permeability and cell death.
Properties
IUPAC Name |
2-bromothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDIMOQHGQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603402 | |
Record name | 2-Bromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197370-13-1 | |
Record name | 2-Bromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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